Cas no 947-84-2 (2-Phenylbenzoic acid)

2-Phenylbenzoic acid structure
2-Phenylbenzoic acid structure
Produktname:2-Phenylbenzoic acid
CAS-Nr.:947-84-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00002463
CID:40390
PubChem ID:87575028

2-Phenylbenzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Biphenylcarboxylic acid
    • 2-Biphenylcarboxylic acid2
    • (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • [1,1'-Biphenyl]-2-carboxylic acid
    • 1,1'-Biphenyl-2-carboxylic acid
    • 2-Phenylbenzoic acid
    • Biphenyl-2-carboxylic Acid
    • 2-Biphenylbenzoicacid
    • 2-Biphenylcarboxylic
    • 2-Carboxybiphenyl
    • 2-CARBOXYDIPHENYL
    • o-phenylbenzoic acid
    • Phthaladehydic acid
    • RARECHEM AL BE 0859
    • Biphenylcarboxylic acid
    • (1,1'-Biphenyl)carboxylic acid
    • Diphenyl-2-carboxylic acid
    • [1,1'-Biphenyl]carboxylic acid
    • ILYSAKHOYBPSPC-UHFFFAOYSA-N
    • phenylbenzoic acid
    • PubChem9489
    • 2-phenyl-benzoic acid
    • 2-phenyl benzoic acid
    • biphenyl carboxylic acid
    • Biphen
    • 2-Biphenylcarboxylic acid (7CI, 8CI)
    • 1-Biphenyl-2-carboxylic acid
    • 4′-Isopropylcarbonylbiphenyl-2-carboxylic acid
    • NSC 76051
    • MDL: MFCD00002463
    • Inchi: 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
    • InChI-Schlüssel: ILYSAKHOYBPSPC-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C2C=CC=CC=2)=CC=CC=1)O
    • BRN: 974075

Berechnete Eigenschaften

  • Genaue Masse: 198.06808g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.9
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 2
  • Monoisotopenmasse: 198.06808g/mol
  • Monoisotopenmasse: 198.06808g/mol
  • Topologische Polaroberfläche: 37.3Ų
  • Schwere Atomanzahl: 15
  • Komplexität: 219
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes kristallines Pulver
  • Dichte: 1.1184 (rough estimate)
  • Schmelzpunkt: 111.0 to 114.0 deg-C
  • Siedepunkt: 344°C(lit.)
  • Flammpunkt: 343-344℃
  • Brechungsindex: 1.5954 (estimate)
  • Wasserteilungskoeffizient: Unlöslich
  • PSA: 37.30000
  • LogP: 3.05180
  • pka: 3.46(at 25℃)
  • Löslichkeit: Unlöslich in Wasser

2-Phenylbenzoic acid Sicherheitsinformationen

2-Phenylbenzoic acid Zolldaten

  • HS-CODE:2916391000
  • Zolldaten:

    China Zollkodex:

    2916399090

    Übersicht:

    29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

    Zusammenfassung:

    2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2-Phenylbenzoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051660-25g
2-Phenylbenzoic acid
947-84-2 98%
25g
¥54.00 2024-04-24
Enamine
EN300-20886-0.25g
[1,1'-biphenyl]-2-carboxylic acid
947-84-2 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051660-10g
[1,1'-Biphenyl]-2-carboxylic acid
947-84-2 98%
10g
¥36 2023-04-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051660-100g
2-Phenylbenzoic acid
947-84-2 98%
100g
¥209.00 2024-04-24
Apollo Scientific
OR30973-50g
Biphenyl-2-carboxylic acid
947-84-2
50g
£80.00 2023-09-01
Enamine
EN300-20886-5.0g
[1,1'-biphenyl]-2-carboxylic acid
947-84-2 95.0%
5.0g
$29.0 2025-03-21
eNovation Chemicals LLC
D687521-500g
2-Biphenylcarboxylic Acid
947-84-2 98%
500g
$145 2024-07-20
Fluorochem
079019-25g
2-Biphenylcarboxylic acid
947-84-2 95%
25g
£16.00 2022-03-01
Fluorochem
079019-100g
2-Biphenylcarboxylic acid
947-84-2 95%
100g
£41.00 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003735-5g
2-Biphenylcarboxylic Acid
947-84-2 ≥98%
5g
¥25.00 2024-07-09

2-Phenylbenzoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Sodium hydride Solvents: Toluene
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Convenient synthesis of biphenyl-2-carboxylic acids via the nucleophilic aromatic substitution reaction of 2-methoxybenzoates with aryl Grignard reagents
Hattori, Tetsutaro; Suzuki, Takatsugu; Hayashizaka, Noriyuki; Koike, Nobuyuki; Miyano, Sotaro, Bulletin of the Chemical Society of Japan, 1993, 66(10), 3034-40

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Calcium hydroxide ,  Magnesium hydroxide ,  Potassium hydroxide ,  Barium hydroxide Catalysts: L-Arginine (modified with carbon-coated iron oxide) ,  Iron oxide (Fe3O4) (carbon-coated, modified with arginine) ,  Palladium ,  Carbon ,  Copper Solvents: Water ;  1.5 h, rt
Referenz
Highly dispersed copper/ppm palladium nanoparticles as novel magnetically recoverable catalyst for Suzuki reaction under aqueous conditions at room temperature
Lamei, Kamran ; Eshghi, Hossein ; Bakavoli, Mehdi ; Rostamnia, Sadegh, Applied Organometallic Chemistry, 2017, 31(11),

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  25 °C; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Preparation of boscalid intermediate 2-(4'-chlorophenyl)aniline
, China, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Catalysts: (SP-4-1)-Dibromobis[methyl 6-deoxy-6-(3-ethyl-2,3-dihydro-1H-imidazol-1-yl-κC2)-… Solvents: Water ;  15 h, 100 °C
Referenz
Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki-Miyaura Coupling Palladium(II) Catalysts
Yang, Chien-Chan; Lin, Pei-Syuan; Liu, Fu-Chen; Lin, Ivan J.-B.; Lee, Gene-Hsian; et al, Organometallics, 2010, 29(22), 5959-5971

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Referenz
Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation
Li, Dan-Dan; Yuan, Ting-Ting; Wang, Guan-Wu, Journal of Organic Chemistry, 2012, 77(7), 3341-3347

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Xylene
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of biphenyl-2-carboxylic acid from fluorenone
, Japan, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water ;  rt → 105 °C; 20 s, 105 °C; 105 °C → 124 °C; 1 s, 120 °C; 120 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Preparation of boscalid
, China, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1892526-21-4 Solvents: Polyethylene glycol ;  16 min, 90 °C
Referenz
Bis[(2-methylacetatobenzyl)tri(p-tolyl)phosphonium]hexabromodipalladate(II); synthesis, characterization, structural study and application as a retrievable heterogeneous catalyst for the amination of aryl halides and Stille cross-coupling reaction
Ghorbani-Choghamarani, Arash; Naghipour, Ali; Heidarizadi, Fateme; Shirkhani, Roghayeh; Notash, Behrouz, Inorganica Chimica Acta, 2016, 446, 97-102

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Alumina ;  rt → 250 °C
Referenz
Aluminum oxide mediated C-F bond activation in trifluoromethylated arenes
Papaianina, O.; Amsharov, K. Yu., Chemical Communications (Cambridge, 2016, 52(7), 1505-1508

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  20 min, 115 - 120 °C; 0.5 h, 115 - 120 °C
Referenz
Process for preparation of biphenyl-2-carboxylic acid
, China, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  20 min, 112 °C; 30 min, 112 °C; cooled
1.2 Reagents: Sulfuric acid Solvents: Water ;  neutralized
Referenz
Method for preparing 2-hydroxybiphenyl compounds
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Reactions of hydroxylamine derivatives in polyphosphoric acid
Padegimas, Stanley J., 1970, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diphenyl ether ;  6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
A process for preparing 2-aminobiphenyl derivatives
, China, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  2-Hydroxy-3-(trimethylammonio)propyl cellulose ether chloride Solvents: Dimethylformamide ;  4 h, 110 °C
Referenz
Cationic cellulose nanofibrils as a green support of palladium nanoparticles: catalyst evaluation in Suzuki reactions
Jebali, Zayneb; Granados, Albert; Nabili, Abdelkader; Boufi, Sami; do Rego, Ana Maria B.; et al, Cellulose (Dordrecht, 2018, 25(12), 6963-6975

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  N-(2-Methylphenyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ;  48 h, reflux
Referenz
Preparation of phosphoramide-transition metal complex catalysts and application in formation of C-C and C-N bond
, China, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  rt; 8 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Mechanochemical-Cascaded C-N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional Reagents
Bera, Shyamal Kanti; Mal, Prasenjit, Journal of Organic Chemistry, 2021, 86(20), 14144-14159

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Silica ;  25 min, 80 °C
Referenz
Copper-Functionalized Silica-Coated Magnetic Nanoparticles for an Efficient Suzuki Cross-Coupling Reaction
Sonei, Samin; Taghavi, Faezeh; Khojastehnezhad, Amir ; Gholizadeh, Mostafa, ChemistrySelect, 2021, 6(3), 359-368

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  30 min, 105 °C; 3 h, 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Preparation of 4'-chloro-2-aminobiphenyl sulfate
, China, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate ,  Poly(oxy-1,2-ethanediyl), α-[2-(diphenylphosphino)ethyl]-ω-methoxy- Solvents: Water ;  30 min, rt
1.2 Reagents: Triethylamine ;  60 min, rt
Referenz
Process for preparation of biaryl compounds via Suzuki cross-coupling reaction in water
, China, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  1.5 h, 50 °C
Referenz
Highly Dispersed Palladium Nanoparticle-Loaded Magnetic Catalyst (FeS@EP-AG-Pd) for Suzuki Reaction in Water
Sarvi, Iraj; Gholizadeh, Mostafa; Izadyar, Mohammad, Catalysis Letters, 2017, 147(5), 1162-1171

2-Phenylbenzoic acid Raw materials

2-Phenylbenzoic acid Preparation Products

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